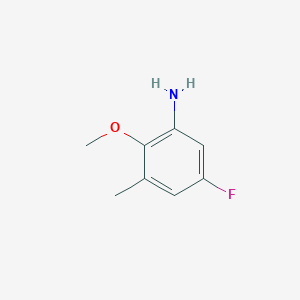

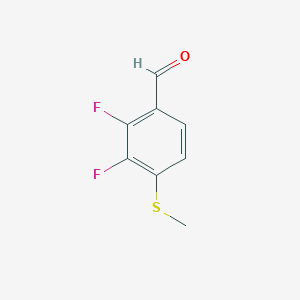

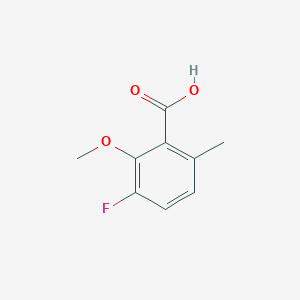

3-Fluoro-2-methoxy-6-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

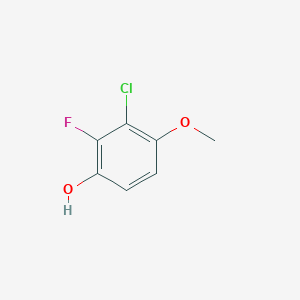

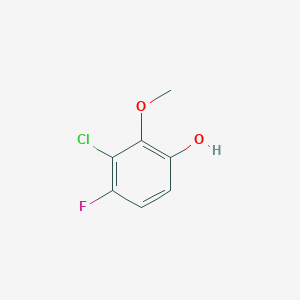

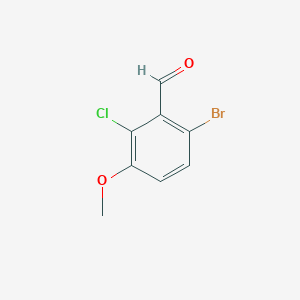

3-Fluoro-2-methoxy-6-methylbenzoic acid is a fluorinated benzoic acid building block . It is derived from methylbenzoic acid, also known as ortho-toluic acid .

Synthesis Analysis

This compound can be used as a synthesis intermediate for APIs and liquid crystals . For instance, Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The molecular weight is 184.16 g/mol .Chemical Reactions Analysis

Diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be obtained from 3-fluoro-2-methylbenzoic acid through Friedel-Crafts acylation, followed by a reduction reaction .Physical And Chemical Properties Analysis

The physical form of this compound is a solid . The density, melting point, and boiling point are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-methoxy-6-methylbenzoic acid has a wide range of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug metabolism. It has also been used in the synthesis of other compounds, such as 3-fluoro-2-methoxy-6-methylbenzaldehyde and 3-fluoro-2-methoxy-6-methylbenzyl alcohol.

Wirkmechanismus

Target of Action

It is known that the compound is used as a building block in the synthesis of various pharmaceuticals .

Mode of Action

It is known to be used in the synthesis of diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (sglt2) inhibitors . This suggests that the compound may interact with its targets through Friedel-Crafts acylation, followed by a reduction reaction .

Biochemical Pathways

It is known that the compound is used in the synthesis of sglt2 inhibitors , which play a role in the regulation of glucose levels in the body. Therefore, it can be inferred that the compound may indirectly affect glucose metabolism pathways.

Pharmacokinetics

As a small molecule with a molecular weight of 18416 g/mol , it is likely to have good bioavailability.

Result of Action

It is known that the compound is used in the synthesis of sglt2 inhibitors , which can lower blood glucose levels by preventing the reabsorption of glucose in the kidneys. Therefore, it can be inferred that the compound may indirectly contribute to the regulation of glucose levels in the body.

Action Environment

It is recommended that the compound be stored at room temperature , suggesting that extreme temperatures may affect its stability.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-Fluoro-2-methoxy-6-methylbenzoic acid in laboratory experiments is its ability to bind to certain enzymes and proteins, resulting in inhibition or modulation of their activity. This makes it useful for studying the effects of certain compounds on biochemical and physiological processes. However, the compound is relatively expensive and can be difficult to obtain in large quantities.

Zukünftige Richtungen

There are a number of potential future directions for 3-Fluoro-2-methoxy-6-methylbenzoic acid research. These include further study of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development and other areas. Additionally, further research could be done on its synthesis and purification methods to make them more efficient and cost-effective. Furthermore, this compound could be studied in combination with other compounds to further explore its potential uses.

Synthesemethoden

3-Fluoro-2-methoxy-6-methylbenzoic acid is synthesized by a two-step process. The first step involves the reaction of 2-methoxy-6-methylbenzoic acid with N-chlorosuccinimide and 3-fluorobenzoyl chloride in dichloromethane. This reaction results in the formation of this compound. The second step is the purification of the product, which is usually done by recrystallization.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-2-methoxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVLVQNOHJLVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.